An In-depth Technical Guide to the Structure-Activity Relationship of (S)-Chroman-2-Carboxylic Acid
An In-depth Technical Guide to the Structure-Activity Relationship of (S)-Chroman-2-Carboxylic Acid
This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) of (S)-chroman-2-carboxylic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this privileged scaffold.
Introduction: The (S)-Chroman-2-Carboxylic Acid Scaffold - A Versatile Core in Medicinal Chemistry
The chroman ring system, a bicyclic ether, is a recurring motif in a vast array of natural products and biologically active molecules. The (S)-chroman-2-carboxylic acid scaffold, in particular, has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its role as a key structural component in compounds with a wide spectrum of pharmacological activities. This guide will delve into the synthesis, biological evaluation, and mechanistic underpinnings of this versatile scaffold, with a focus on elucidating the critical relationships between chemical structure and biological function.
Two prominent examples that highlight the therapeutic potential of this scaffold are (S)-6-fluorochroman-2-carboxylic acid , a key intermediate in the synthesis of the blockbuster cardiovascular drug Nebivolol[1], and 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) , a potent antioxidant widely used as a standard in biochemical assays. The journey from these foundational molecules to a diverse library of bioactive compounds is a testament to the power of medicinal chemistry and SAR-guided drug design.
Synthetic Strategies: Accessing the (S)-Chroman-2-Carboxylic Acid Core and its Analogs
The rational design and synthesis of novel (S)-chroman-2-carboxylic acid derivatives are pivotal to exploring their therapeutic potential. A variety of synthetic methodologies have been developed to access the core structure and its analogs, often with a focus on stereocontrol and diversification.
Synthesis of the Racemic Chroman-2-Carboxylic Acid Scaffold
A common and efficient route to the chroman-2-carboxylic acid core involves the reaction of a substituted phenol with an appropriate three-carbon synthon, followed by cyclization. For instance, the synthesis of 6-fluorochroman-2-carboxylic acid can be achieved from p-fluorophenol.
A notable advancement in the synthesis of the related chromone-2-carboxylic acids, which can be precursors to chroman-2-carboxylic acids, is the use of microwave-assisted synthesis. This methodology offers significant advantages in terms of reaction time, yield, and purity. A microwave-assisted process for synthesizing 6-bromochromone-2-carboxylic acid has been reported to improve the yield to 87%[2][3]. This highlights a move towards more efficient and sustainable synthetic practices in drug discovery.
Chiral Resolution: Isolating the Biologically Active (S)-Enantiomer
The stereochemistry at the C2 position of the chroman ring is often crucial for biological activity. Therefore, the resolution of the racemic mixture to isolate the desired (S)-enantiomer is a critical step. This can be achieved through several methods, including:
-
Diastereomeric salt formation: This classical method involves reacting the racemic carboxylic acid with a chiral amine, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine, to form diastereomeric salts that can be separated by crystallization[4].
-
Enzymatic resolution: This method utilizes enzymes, such as lipases or esterases, to selectively react with one enantiomer, allowing for the separation of the two. For example, two esterases, EstS and EstR, have been used for the sequential resolution of (S)- and (R)-6-fluoro-chroman-2-carboxylic acid[5].
The choice of resolution method often depends on factors such as scalability, cost, and the specific properties of the chroman-2-carboxylic acid derivative.
Key Biological Targets and Therapeutic Areas
Derivatives of (S)-chroman-2-carboxylic acid have demonstrated a remarkable diversity of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of chroman-2-carboxylic acid derivatives. These compounds have been shown to exert cytotoxic and antiproliferative effects against a range of cancer cell lines, including breast cancer.
Antioxidant and Anti-inflammatory Activity
The chroman scaffold is a well-established pharmacophore for antioxidant activity, with Trolox being the archetypal example. The phenolic hydroxyl group at the C6 position is a key structural feature responsible for the radical-scavenging properties of these compounds. The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Furthermore, many chroman derivatives exhibit potent anti-inflammatory properties. Their mechanism of action in this context is often linked to the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway. A study on chromone derivatives demonstrated that substitutions on the chromone ring can lead to significant anti-inflammatory activity[6].
Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint for Activity
The systematic modification of the (S)-chroman-2-carboxylic acid scaffold and the subsequent evaluation of the biological activity of the resulting analogs are the cornerstone of SAR studies. These studies provide invaluable insights into the key structural features required for potent and selective activity.
SAR in Anticancer Activity
A study by Rawat and Verma (2016) provides a clear example of the SAR for a series of chroman derivatives with dual anti-breast cancer and antiepileptic activities[7][8]. In this study, a series of N'-(2-oxoindolin-3-ylidene)chroman-2-carbohydrazide derivatives were synthesized and evaluated for their in vitro anticancer activity against the MCF-7 human breast cancer cell line.
Table 1: Anticancer Activity (GI50) of Chroman-2-Carboxamide Derivatives against MCF-7 Cells [7][8]
| Compound | R | R' | GI50 (µM) |
| 6a | H | H | >100 |
| 6b | H | 5-Cl | 49.2 |
| 6c | H | 5-Br | 45.1 |
| 6d | H | 5-F | 55.6 |
| 6e | H | 5-NO2 | 48.3 |
| 6f | CH3 | H | >100 |
| 6g | CH3 | 5-Cl | 41.3 |
| 6h | CH3 | 5-Br | 40.9 |
| 6i | CH3 | 5-F | 34.7 |
| 6j | CH3 | 5-NO2 | 42.1 |
| 6k | CH2Ph | H | >100 |
| 6l | CH2Ph | 5-Cl | 46.5 |
| 6m | CH2Ph | 5-Br | 43.8 |
| 6n | CH2Ph | 5-F | 58.2 |
| 6o | CH2Ph | 5-NO2 | 49.7 |
GI50: The concentration of the compound that causes 50% growth inhibition.
From this data, several key SAR insights can be drawn:
-
The nature of the substituent at the C6 position (R) of the chroman ring is important for activity. A methyl group (CH3) at this position generally leads to higher potency compared to a hydrogen atom or a benzyl group (CH2Ph).
-
Substitution on the isatin ring (R') significantly influences anticancer activity. Electron-withdrawing groups, such as halogens (Cl, Br, F) and the nitro group (NO2), at the 5-position of the isatin ring enhance the cytotoxic effect compared to the unsubstituted analog.
-
Among the halogens, fluorine at the 5-position of the isatin ring (R' = 5-F) in the presence of a methyl group at the C6 position of the chroman ring (R = CH3) resulted in the most potent compound (6i, GI50 = 34.7 µM).
These findings underscore the importance of electronic and steric factors in the interaction of these compounds with their biological targets. The rational for these substitutions often stems from the desire to modulate properties like lipophilicity, electronic distribution, and the ability to form specific interactions with target proteins.
SAR in Antioxidant and Anti-inflammatory Activity
The antioxidant activity of chroman-2-carboxylic acid derivatives is strongly dependent on the substitution pattern on the aromatic ring. The presence of a free phenolic hydroxyl group is generally considered essential for potent radical scavenging activity.
In the context of anti-inflammatory activity, a study on novel chroman derivatives revealed that modifications to the amide side chain and substitutions on the phenyl ring have significant effects on their ability to inhibit TNF-α-induced ICAM-1 expression[9]. This suggests that both the chroman core and the appended functionalities play a crucial role in modulating the inflammatory response.
Mechanistic Insights: Unraveling the Molecular Pathways
A deeper understanding of the mechanism of action of (S)-chroman-2-carboxylic acid derivatives is crucial for their rational optimization and clinical development. Recent studies have begun to shed light on the molecular pathways modulated by these compounds.
Modulation of the PI3K/Akt and NF-κB Signaling Pathways
The PI3K/Akt and NF-κB signaling pathways are critical regulators of cell survival, proliferation, and inflammation, and their dysregulation is a hallmark of many cancers and inflammatory diseases. Several studies have implicated chroman and flavonoid derivatives as modulators of these pathways.
The inhibition of the PI3K/Akt pathway by certain chromanone derivatives can trigger autophagy, a cellular self-degradation process that can lead to cancer cell death. Similarly, the NF-κB signaling pathway, a key player in the inflammatory response, is a target for many natural and synthetic compounds, including those with a chroman core. The inhibition of NF-κB activation can lead to a reduction in the expression of pro-inflammatory cytokines and other mediators of inflammation.
Below is a diagram illustrating the potential points of intervention for (S)-chroman-2-carboxylic acid derivatives within these key signaling pathways.
Figure 1: Potential mechanisms of action of (S)-chroman-2-carboxylic acid derivatives.
Experimental Protocols: A Guide to Biological Evaluation
The reliable and reproducible biological evaluation of (S)-chroman-2-carboxylic acid derivatives is essential for accurate SAR determination. This section provides detailed protocols for key in vitro assays.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the (S)-chroman-2-carboxylic acid derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (the concentration that inhibits cell growth by 50%).
DPPH Assay for Antioxidant Activity
The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of compounds.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of dilutions of the (S)-chroman-2-carboxylic acid derivatives and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).
Conclusion and Future Directions
The (S)-chroman-2-carboxylic acid scaffold has proven to be a rich source of inspiration for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with a growing understanding of their structure-activity relationships and mechanisms of action, position this scaffold as a highly promising platform for future drug discovery efforts.
Future research in this area should focus on:
-
Expansion of the chemical space: The synthesis and evaluation of novel analogs with diverse substitution patterns will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Target identification and validation: Elucidating the specific molecular targets of these compounds will enable more rational drug design and a deeper understanding of their therapeutic potential.
-
In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo models of disease to assess their efficacy and safety profiles.
By leveraging the principles of medicinal chemistry and a multidisciplinary approach to drug discovery, the full therapeutic potential of the (S)-chroman-2-carboxylic acid scaffold can be realized.
References
- Basireddy, V. S. R., Vemulapati, H. R., Medaboina, D., & Reddy, Y. V. R. (2016). A novel cascade strategy has been developed for the synthesis of tetrahydrospiro[chroman-2,4'-pyran] Derivatives.
-
Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2779–2788. [Link]
-
Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). MDPI. [Link]
-
Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. (2022). MDPI. [Link]
- Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. (2025).
- Sharma, V. P. (2019). structure activity relationship (sar) analysis of anti-inflammatory activity of some substituted chromones.
-
Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. (n.d.). New Journal of Chemistry. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). PMC. [Link]
- Design, synthesis and biological activity of selective hCAs inhibitors based on 2- (benzylsulfinyl)benzoic acid scaffold. (2019). I.R.I.S..
-
Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. PMC. [Link]
-
Synthesis of S-2-phenylchromane Derivatives and Evaluation of the Antiproliferative Properties as Apoptosis Inducers in Cancer Cell Lines. (n.d.). PubMed. [Link]
-
Semisynthetic and SAR Studies of Amide Derivatives of Neocrotocembraneic Acid as Potential Antitumor Agents. (2016). MDPI. [Link]
-
Oliveira, C., Reis, J., Correia-da-Silva, M., Fagin, F., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214. [Link]
-
Yang, Y. X., Wang, N. X., Sheng, R. L., Zhang, J. P., Yu, A., & Wang, W. W. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203. [Link]
- Synthesis and Anticancer Evaluation of Novel Coumarin Derivatives. (2025).
- Oliveira, C., Reis, J., Correia-da-Silva, M., Fagin, F., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands.
-
Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). MDPI. [Link]
-
Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? (n.d.). PMC. [Link]
- Small molecules modulators of both NF-κB and p53 signaling pathways. (n.d.).
- Rational Design and Synthesis of Enzyme Inhibitors: Significance in Probing the Function of Enzymes. (n.d.).
-
Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma. (2021). Frontiers. [Link]
-
Role of the NFκB-signaling pathway in cancer. (n.d.). ScienceOpen. [Link]
- Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. (2026).
-
Oliveira, C., Reis, J., Correia-da-Silva, M., Fagin, F., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. PMC. [Link]
-
Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (n.d.). PMC. [Link]
-
Antithrombotic and Anti-Inflammatory Health Promoting Pharmacological Properties of Chalcones and Their Derivatives Against Atherosclerosis and CVD. (2025). MDPI. [Link]
-
Modulation of PI3K/AKT/mTOR and apoptosis pathway in colon cancer cells by the plant flavonoid fisetin. (2025). PeerJ. [Link]
-
Targeting the PI3K/AKT signaling pathway: an important molecular mechanism of herbal medicine in the treatment of MASLD/MASH. (2026). Frontiers. [Link]
-
Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. (2022). MDPI. [Link]
-
Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl). (2022). Semantic Scholar. [Link]
-
Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. (n.d.). Green Chemistry. [Link]
-
Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. (2021). Longdom Publishing. [Link]
- The modulation of PI3K/Akt pathway by 3β hydroxylup‐12‐en‐28‐oic acid isolated from Thymus linearis induces cell death in HCT‐116 cells. (2021).
-
6-Fluoro-4-oxochroman-2-carboxylic acid. (n.d.). PMC. [Link]
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). MDPI. [Link]
-
Anti-inflammatory potential of 2-styrylchromones regarding their interference with arachidonic acid metabolic pathways. (2009). PubMed. [Link]
-
Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. (n.d.). The Royal Society of Chemistry. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer [mdpi.com]
